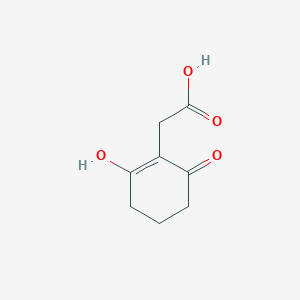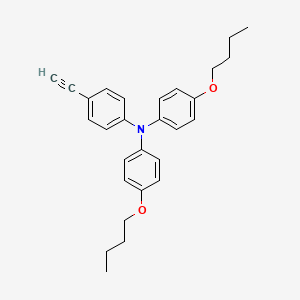
4-Butoxy-N-(4-butoxyphenyl)-N-(4-ethynylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of two butoxyphenyl groups and an ethynyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxyaniline and 4-bromo-1-butyne.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is employed. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 4-butoxyaniline is reacted with 4-bromo-1-butyne under the specified conditions to yield N,N-Bis(4-butoxyphenyl)-4-ethynylaniline.
Industrial Production Methods
Industrial production methods for N,N-Bis(4-butoxyphenyl)-4-ethynylaniline would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would yield an amine.
科学研究应用
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxyphenyl groups can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Bis(4-butoxyphenyl)-4-bromoaniline: Similar structure but with a bromo group instead of an ethynyl group.
N,N-Bis(4-butoxyphenyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
属性
CAS 编号 |
521941-20-8 |
|---|---|
分子式 |
C28H31NO2 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
N,N-bis(4-butoxyphenyl)-4-ethynylaniline |
InChI |
InChI=1S/C28H31NO2/c1-4-7-21-30-27-17-13-25(14-18-27)29(24-11-9-23(6-3)10-12-24)26-15-19-28(20-16-26)31-22-8-5-2/h3,9-20H,4-5,7-8,21-22H2,1-2H3 |
InChI 键 |
VLDVPMFAGCEIBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


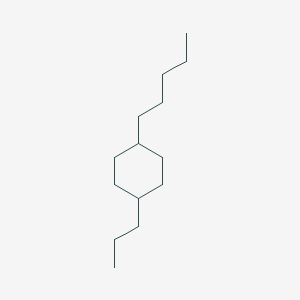
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
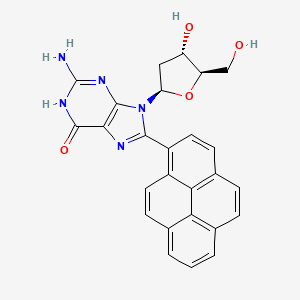
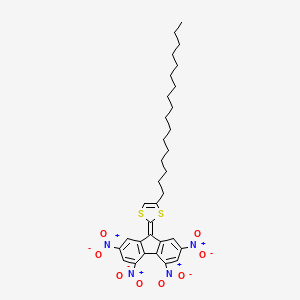
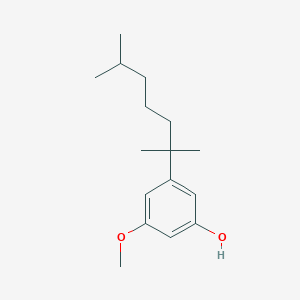
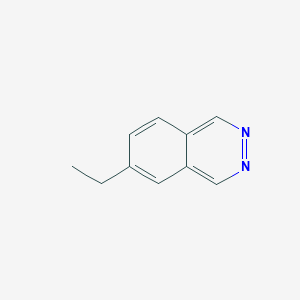
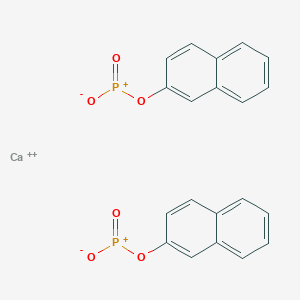
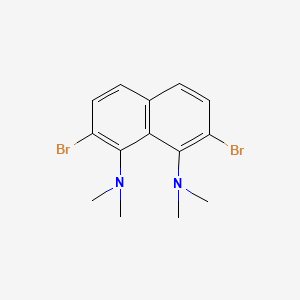
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
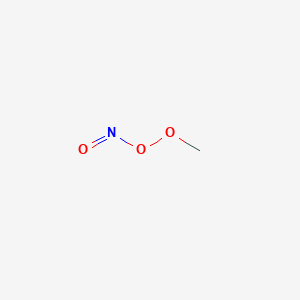
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
